2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole
Description
2-(Butylsulfanyl)-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (a fused benzene and diazole ring) substituted at position 2 with a butylsulfanyl group (-S-C₄H₉) and at position 5 with a methyl group. The benzodiazole scaffold is known for its versatility in medicinal and materials chemistry due to its aromaticity, hydrogen-bonding capacity, and tunable electronic properties . The butylsulfanyl substituent introduces a hydrophobic alkyl chain, which may enhance lipid solubility and membrane permeability, while the methyl group at position 5 contributes to steric and electronic modulation of the aromatic system .
Properties
IUPAC Name |
2-butylsulfanyl-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-4-7-15-12-13-10-6-5-9(2)8-11(10)14-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPSQLCQKZEDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include N,N-dimethylformamide (DMF), hexamethyldisilazane (HMDS), and various catalysts such as zinc chloride, ceric ammonium nitrate, and copper complexes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and green chemistry principles, such as avoiding toxic solvents and minimizing waste, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc chloride, ceric ammonium nitrate, copper complexes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole is utilized to synthesize various derivatives through reactions such as:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Yielding thiols or thioethers.
- Substitution : Forming substituted benzimidazoles.
Biology
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to the development of new therapeutic agents. For instance, benzimidazole derivatives are known to interact with key enzymes involved in inflammatory processes .
- Antimicrobial Activity : Research indicates that similar benzimidazole compounds exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest binding affinities to critical bacterial proteins .
Medicine
- Therapeutic Effects : Investigations into the anti-inflammatory and anticancer properties of 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole are ongoing. Benzimidazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX) and lipoxygenases, which are crucial in inflammatory pathways .
- Case Studies :
- Anti-inflammatory Activity : A study demonstrated that certain substituted benzimidazoles could reduce inflammation significantly in animal models, indicating potential for treating inflammatory diseases .
- Cancer Research : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing varying degrees of effectiveness depending on their structural modifications .
Industry
- Material Science : The compound is explored for its role in developing advanced materials and coatings due to its chemical stability and reactivity. It can be incorporated into polymers to enhance their properties .
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX Inhibition | 2-(butylsulfanyl)-5-methyl | 0.72 | |
| Antibacterial | Various derivatives | <10 | |
| Anti-inflammatory | Substituted benzimidazoles | 62% reduction |
Table 2: Synthesis Pathways for Benzimidazole Derivatives
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Involves the introduction of oxygen functionalities. |
| Reduction | Thiols/Thioethers | Reductive processes yielding sulfur-containing compounds. |
| Substitution | Substituted Benzimidazoles | Formation of various derivatives through nucleophilic substitution. |
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The presence of the butylthio and methyl groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Key Observations:
Substituent Polarity: The butylsulfanyl group in the target compound is less polar than sulfonyl (e.g., ) or sulfinyl () analogs but more lipophilic than aryl or methoxy-substituted derivatives. This suggests intermediate solubility in non-polar media.
Steric Effects : Bulky groups like [Chloro(phenyl)methyl] () may hinder molecular packing or receptor binding compared to the linear butylsulfanyl chain.
Biological Activity
2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Antimicrobial Properties
Recent studies have investigated the antimicrobial and antifungal activities of 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole. The compound has shown efficacy against various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.
The proposed mechanism of action involves the inhibition of essential bacterial enzymes, disrupting critical cellular processes. This disruption leads to bacterial cell death, indicating a potential for use in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives, including 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole, is heavily influenced by the substituents on the benzimidazole ring. Research indicates that modifications at various positions (N1, C2, C5) can enhance or diminish biological activity. For instance, specific substitutions can increase anti-inflammatory effects or improve antimicrobial potency .
| Substituent Position | Effect on Activity |
|---|---|
| N1 | Influences receptor binding |
| C2 | Enhances anti-inflammatory properties |
| C5 | Modulates antimicrobial activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole was tested against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibitory effects on both pathogens, supporting its potential as a therapeutic agent against multidrug-resistant infections .
Case Study 2: In Vivo Testing
Further investigations included in vivo models where the compound was administered to assess its safety and efficacy. Results indicated that it not only reduced infection rates but also demonstrated favorable pharmacokinetic properties, enhancing its viability as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
